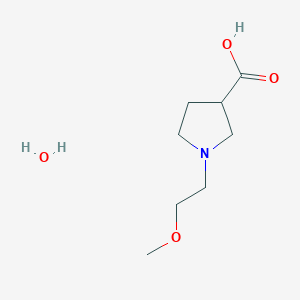
1-(2-methoxyethyl)-3-pyrrolidinecarboxylic acid hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxyethyl)-3-pyrrolidinecarboxylic acid hydrate is a chemical compound with the molecular formula C8H17NO4 and a molecular weight of 191.22 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a methoxyethyl group and a carboxylic acid group, along with a hydrate form. It is used primarily in research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(2-methoxyethyl)-3-pyrrolidinecarboxylic acid hydrate involves several steps. One common synthetic route includes the reaction of pyrrolidine with 2-methoxyethanol under specific conditions to introduce the methoxyethyl group. The carboxylic acid group is then introduced through further reactions, often involving oxidation or carboxylation reactions . Industrial production methods may involve bulk synthesis and purification processes to ensure the compound’s purity and consistency.
Analyse Des Réactions Chimiques
1-(2-methoxyethyl)-3-pyrrolidinecarboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-methoxyethyl)-3-pyrrolidinecarboxylic acid hydrate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-methoxyethyl)-3-pyrrolidinecarboxylic acid hydrate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(2-methoxyethyl)-3-pyrrolidinecarboxylic acid hydrate can be compared with similar compounds such as:
1-(2-Hydroxyethyl)pyrrolidine-3-carboxylic acid: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
1-(2-Ethoxyethyl)pyrrolidine-3-carboxylic acid: Similar structure but with an ethoxyethyl group.
1-(2-Methoxyethyl)pyrrolidine-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the pyrrolidine ring. These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups.
Propriétés
IUPAC Name |
1-(2-methoxyethyl)pyrrolidine-3-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.H2O/c1-12-5-4-9-3-2-7(6-9)8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEYILDFMOQAGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(C1)C(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














